molecular formula C7H7N3O3 B13943239 N-(2-nitroanilino)formamide CAS No. 60702-35-4

N-(2-nitroanilino)formamide

Cat. No.: B13943239
CAS No.: 60702-35-4
M. Wt: 181.15 g/mol
InChI Key: POYBFMZEAPIAGM-UHFFFAOYSA-N
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Description

N-(2-nitroanilino)formamide is an organic compound that belongs to the class of formamides It is derived from 2-nitroaniline, which is a derivative of aniline carrying a nitro functional group in position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-nitroanilino)formamide can be synthesized through the N-formylation of 2-nitroaniline. One common method involves the reaction of 2-nitroaniline with formic acid or formic acid derivatives under suitable conditions. Catalysts such as metal/metal oxide-based catalysts or nanocatalysts are often used to enhance the efficiency of the reaction . The reaction typically proceeds under mild conditions, often in eco-friendly media such as water, polyethylene glycol, or ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is advantageous due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the N-formylation reactions, making the process more efficient and sustainable.

Mechanism of Action

The mechanism of action of N-(2-nitroanilino)formamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions . These interactions facilitate the compound’s role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and formamide functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo reduction, substitution, and oxidation reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

60702-35-4

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(2-nitroanilino)formamide

InChI

InChI=1S/C7H7N3O3/c11-5-8-9-6-3-1-2-4-7(6)10(12)13/h1-5,9H,(H,8,11)

InChI Key

POYBFMZEAPIAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC=O)[N+](=O)[O-]

Origin of Product

United States

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